molecular formula C6H7NO3 B039852 2,3-Methanopyroglutamic acid CAS No. 116447-40-6

2,3-Methanopyroglutamic acid

Cat. No. B039852
M. Wt: 141.12 g/mol
InChI Key: NVCNPLRRJWIKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Methanopyroglutamic acid (Mpg) is a cyclic amino acid that is found in a variety of organisms, including bacteria, fungi, and plants. Mpg is synthesized from glutamic acid through a cyclization reaction, which produces a five-membered ring structure. Mpg has been shown to have a variety of biochemical and physiological effects, making it an interesting target for scientific research.

Mechanism Of Action

The mechanism of action of 2,3-Methanopyroglutamic acid is not fully understood, but it is believed to act as a proline analog. Proline is an important amino acid that plays a role in protein folding and stability. 2,3-Methanopyroglutamic acid has been shown to mimic the effects of proline, leading to improved protein stability and activity. Additionally, 2,3-Methanopyroglutamic acid has been shown to interact with a variety of enzymes and receptors, suggesting that it may have additional modes of action.

Biochemical And Physiological Effects

2,3-Methanopyroglutamic acid has been shown to have a variety of biochemical and physiological effects. In addition to its role in protein stability, 2,3-Methanopyroglutamic acid has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. 2,3-Methanopyroglutamic acid has also been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3-Methanopyroglutamic acid in lab experiments is its ease of synthesis. 2,3-Methanopyroglutamic acid can be synthesized with high yields using a variety of methods, making it a readily available building block for peptide and protein synthesis. Additionally, 2,3-Methanopyroglutamic acid-containing peptides have been shown to have improved stability and bioactivity, making them useful tools for studying protein structure and function. One limitation of using 2,3-Methanopyroglutamic acid is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are numerous future directions for research involving 2,3-Methanopyroglutamic acid. One area of interest is the development of 2,3-Methanopyroglutamic acid-containing peptides for use in drug discovery. 2,3-Methanopyroglutamic acid-containing peptides have been shown to have improved stability and bioactivity, making them promising candidates for the development of new therapeutics. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Methanopyroglutamic acid and its potential applications in a variety of fields.

Synthesis Methods

The synthesis of 2,3-Methanopyroglutamic acid can be achieved through a variety of methods. One common approach involves the cyclization of glutamic acid using a reagent such as triphosgene or phosgene. Other methods involve the use of enzymes or catalysts to facilitate the cyclization reaction. The synthesis of 2,3-Methanopyroglutamic acid is relatively straightforward and can be achieved with high yields.

Scientific Research Applications

2,3-Methanopyroglutamic acid has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research involves the use of 2,3-Methanopyroglutamic acid as a building block for the synthesis of novel peptides and proteins. 2,3-Methanopyroglutamic acid-containing peptides have been shown to have improved stability and bioactivity compared to their non-2,3-Methanopyroglutamic acid-containing counterparts. Additionally, 2,3-Methanopyroglutamic acid has been used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

properties

CAS RN

116447-40-6

Product Name

2,3-Methanopyroglutamic acid

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H7NO3/c8-4-1-3-2-6(3,7-4)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)

InChI Key

NVCNPLRRJWIKMS-UHFFFAOYSA-N

SMILES

C1C2CC2(NC1=O)C(=O)O

Canonical SMILES

C1C2CC2(NC1=O)C(=O)O

synonyms

2,3-MeGlp
2,3-methanopyroglutamic acid

Origin of Product

United States

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